Spathulenol is a natural product found in Salvia coccinea, Guarea kunthiana, and other organisms with data available.
See also: Chamomile (part of).
Spathulenol
CAS No.: 6750-60-3
Cat. No.: VC21348099
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6750-60-3 |
---|---|
Molecular Formula | C15H24O |
Molecular Weight | 220.35 g/mol |
IUPAC Name | (1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol |
Standard InChI | InChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3/t10-,11+,12+,13+,15-/m0/s1 |
Standard InChI Key | FRMCCTDTYSRUBE-BGPZULBFSA-N |
Isomeric SMILES | C[C@@]1(CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C)O |
SMILES | CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C |
Canonical SMILES | CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C |
Boiling Point | 296.00 to 298.00 °C. @ 760.00 mm Hg |
Introduction
Chemical Structure and Properties
Spathulenol (CID 92231) is a tricyclic sesquiterpenoid with the molecular formula C15H24O. Its chemical structure is characterized as 4-methylidenedecahydro-1H-cyclopropa[e]azulene with three methyl substituents at positions 1, 1, and 7, as well as a hydroxy substituent at position 7 . The IUPAC name for spathulenol is (1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol .
Spathulenol belongs to the class of 5,10-cycloaromadendrane sesquiterpenoids, which are aromadendrane sesquiterpenoids arising from the C5-C10 cyclization of the aromadendrane skeleton . This compound exists in different isomeric forms, including (+)-Spathulenol and (-)-Spathulenol (also known as ent-spathulenol) .
Physical and Chemical Properties
Spathulenol possesses several notable physical and chemical characteristics that define its behavior in biological systems:
Property | Value |
---|---|
Molecular Formula | C15H24O |
Molecular Weight | 220.35 g/mol |
CAS Number | 6750-60-3 |
InChI Key | FRMCCTDTYSRUBE-BGPZULBFSA-N |
State | Volatile oil component |
Chemical Classification | Tertiary alcohol, olefinic compound, carbotricyclic compound |
Acidity/Basicity | Extremely weak basic (essentially neutral) compound |
Functional Groups | Hydroxy, alkene |
These physicochemical properties suggest that spathulenol possesses moderate lipophilicity, enabling it to interact with biological membranes and potentially cross the blood-brain barrier .
Natural Sources
Spathulenol has been identified in various plant species, predominantly as a component of essential oils. It functions as a volatile oil component and plant metabolite . The compound has been reported in numerous plant sources:
The presence of spathulenol across diverse plant families suggests its widespread occurrence in nature and potentially conserved roles in plant metabolism or defensive mechanisms.
Biological Activities
Antimycobacterial Activity
One of the most significant biological activities of spathulenol is its action against Mycobacterium tuberculosis, including drug-resistant strains. Research has demonstrated that spathulenol exhibits potent antimycobacterial activity against various strains of M. tuberculosis .
A detailed study reported in the Brazilian Journal of Pharmacology revealed that spathulenol was twice as potent against multidrug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) clinical isolates compared to the susceptible H37Rv strain . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were 6.25 μg/ml for drug-resistant isolates and 12.5 μg/ml for the susceptible strain .
M. tuberculosis Strain | MIC (μg/ml) | MBC (μg/ml) | Reference |
---|---|---|---|
H37Rv (susceptible) | 12.5 | 12.5 | |
MDR isolates | 6.25 | 6.25 | |
Pre-XDR isolates | 6.25 | 6.25 | |
XDR isolates | 6.25 | 6.25 |
The equal values of MIC and MBC suggest that spathulenol's antimycobacterial activity is bactericidal rather than bacteriostatic, which is particularly valuable for reducing the risk of developing resistance in M. tuberculosis strains . Furthermore, the compound demonstrated selective toxicity against M. tuberculosis with a selective index (SI) of 15.31 for drug-resistant clinical isolates, well above the pharmaceutical industry interest threshold of 10 .
It is noteworthy that different studies have reported varying levels of activity. For instance, do Nascimento et al. (2018) reported weaker activity (IC90 = 231.9 μg/ml) using the fluorometric Resazurin Microtiter Assay Plate (REMA) method, compared to the colorimetric Microplate Alamar Blue Assay (MABA) that showed MIC = 12.50 μg/ml . This variability may be attributed to differences in assay methodology and bacterial inoculum concentrations.
Anti-inflammatory Properties
Spathulenol has demonstrated significant anti-inflammatory activity through multiple mechanisms. Research on spathulenol isolated from Acronychia pedunculata leaves revealed several pathways through which this compound exerts its anti-inflammatory effects .
The anti-inflammatory properties were evaluated through multiple in vitro assays, with the following results:
These findings indicate that spathulenol targets multiple inflammatory pathways, including both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to the inflammatory response . Kinetic parameter studies suggested a specific mechanism of enzyme inhibition, though the exact mode requires further investigation.
Antioxidant Properties
The antioxidant capacity of spathulenol has been documented in several studies. Research on the essential oil of Psidium guineense, which contains spathulenol as a major compound, demonstrated antioxidant activity through various mechanisms .
Antioxidant activity was evaluated using multiple methodologies:
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DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging
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ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging
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MDA (malondialdehyde) inhibition
Pharmacological Significance
The diverse biological activities of spathulenol suggest significant pharmacological potential. Its selective antimycobacterial activity against drug-resistant tuberculosis strains is particularly noteworthy given the global health challenge posed by antimicrobial resistance .
When evaluating spathulenol for potential pharmaceutical development, cytotoxicity assessment revealed a CC50 (cytotoxic concentration for 50% of cells) of 95.69 μg/ml on primate cells, compared to the positive control docetaxel (CC50 = 1.68 μg/ml) . The resulting selective indexes (SI) of 15.31 and 7.67 for drug-resistant and susceptible M. tuberculosis strains, respectively, indicate promising therapeutic potential .
The multi-target anti-inflammatory activity of spathulenol suggests potential applications in inflammatory conditions, potentially with fewer side effects than current therapies that typically target single pathways . The combined antimicrobial and anti-inflammatory properties could be particularly valuable for conditions involving both infection and inflammation.
Structural Variations
The existence of different isomeric forms of spathulenol introduces interesting complexity to its pharmacological profile. The stereochemistry of spathulenol impacts its biological activities:
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(+)-Spathulenol: The naturally occurring form found in many plant species .
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(-)-Spathulenol (ent-spathulenol): The enantiomer, which may possess different biological activities due to its distinct three-dimensional configuration .
These structural variations may contribute to the diverse biological activities reported for spathulenol and could be exploited for targeted pharmaceutical development.
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